molecular formula C9H8ClIO2 B12329034 Benzenepropanoic acid, 2-chloro-4-iodo-

Benzenepropanoic acid, 2-chloro-4-iodo-

Cat. No.: B12329034
M. Wt: 310.51 g/mol
InChI Key: QBYVCNGGWYTVCL-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-chloro-4-iodo- (IUPAC name: 3-(2-chloro-4-iodophenyl)propanoic acid) is a halogen-substituted derivative of benzenepropanoic acid. The compound features a benzene ring with a propanoic acid side chain (-CH₂CH₂COOH) at position 1, a chlorine atom at position 2, and an iodine atom at position 4 (ortho and para positions relative to the side chain). Its molecular formula is C₉H₈ClIO₂, with a molar mass of approximately 316.52 g/mol (calculated from substituent data in ).

Properties

Molecular Formula

C9H8ClIO2

Molecular Weight

310.51 g/mol

IUPAC Name

3-(2-chloro-4-iodophenyl)propanoic acid

InChI

InChI=1S/C9H8ClIO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)

InChI Key

QBYVCNGGWYTVCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)Cl)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 2-chloro-4-iodo-, typically involves the halogenation of benzenepropanoic acid derivatives. One common method is the iodination of 2-chloro-benzenepropanoic acid using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete substitution.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 2-chloro-4-iodo-, follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The raw materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-chloro-4-iodo-, undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced carboxylic acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or organometallic reagents (e.g., Grignard reagents) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenepropanoic acids, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

Benzenepropanoic acid, 2-chloro-4-iodo-, has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-chloro-4-iodo-, involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds or ionic interactions. These interactions can influence the compound’s reactivity and biological activity, affecting various molecular pathways.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The iodine atom in 2-chloro-4-iodo- increases molar mass by ~40% compared to the 2-chloro analog, enhancing lipophilicity (logP ~3.5 predicted). Fluorine, being electronegative, reduces steric bulk but increases polarity (e.g., 3-(2-fluorophenyl)propionic acid has lower molar mass and higher solubility).
  • Acidity: The pKa of benzenepropanoic acid derivatives is influenced by electron-withdrawing substituents. For example, 4-chloro-β-hydroxy-β-(trifluoromethyl)-benzenepropanoic acid has a pKa of 3.53, while non-halogenated benzenepropanoic acid (CAS 501-52-0) has a pKa ~4.6. The 2-chloro-4-iodo- analog likely has a pKa closer to 3.5–4.0 due to inductive effects from halogens.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Property 2-Chloro-4-iodo- (Predicted) 2-Chloro- (CAS 1643-28-3) 4-Iodo- (CAS 1643-29-4) 4-Chloro-β-hydroxy-β-CF₃ (CAS 1780797-33-2)
Boiling Point (°C) ~375 (est.) Not reported Not reported 374.6±42.0 (Predicted)
Density (g/cm³) ~1.6 (est.) Not reported Not reported 1.521±0.06 (Predicted)
pKa 3.5–4.0 (est.) ~4.2 (est.) ~4.5 (est.) 3.53±0.10

Table 2: Substituent Impact on Properties

Substituent Combination Key Effect
2-Cl, 4-I High lipophilicity; steric hindrance from iodine; potential radiopharmaceutical use.
2-F Increased polarity; lower metabolic stability compared to Cl/I analogs.
β-CF₃, 4-Cl Enhanced acidity (low pKa); improved bioavailability in drug design.

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